molecular formula C11H20O3 B14466901 methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate CAS No. 72886-99-8

methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate

Cat. No.: B14466901
CAS No.: 72886-99-8
M. Wt: 200.27 g/mol
InChI Key: FIVGNUMMSHPWHT-UWVGGRQHSA-N
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Description

Methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate is a chemical compound with the molecular formula C11H20O3 It is an ester derived from the combination of a methoxycyclohexyl group and a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate typically involves the esterification of 3-[(1S,2S)-2-methoxycyclohexyl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-[(1S,2S)-2-methoxycyclohexyl]propanoic acid.

    Reduction: 3-[(1S,2S)-2-methoxycyclohexyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. These products can then participate in further biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(1S,3S)-3-methyl-2-oxocyclopentyl]propanoate
  • Methyl 3-(3-methyl-2-oxocyclohexyl)propionate
  • Ethyl 4-(3-methyl-2-oxocyclopentyl)-3-oxobutanoate

Uniqueness

Methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate is unique due to its specific stereochemistry and the presence of a methoxy group on the cyclohexyl ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

72886-99-8

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate

InChI

InChI=1S/C11H20O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

FIVGNUMMSHPWHT-UWVGGRQHSA-N

Isomeric SMILES

CO[C@H]1CCCC[C@H]1CCC(=O)OC

Canonical SMILES

COC1CCCCC1CCC(=O)OC

Origin of Product

United States

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